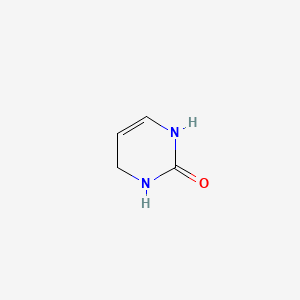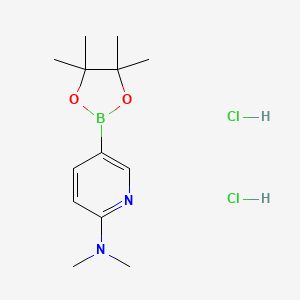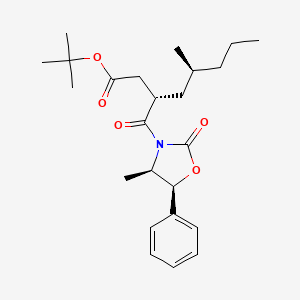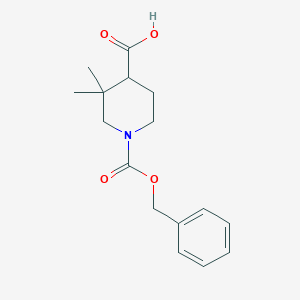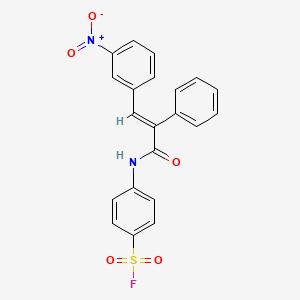
4-(3-(3-Nitrophenyl)-2-phenylacrylamido)benzene-1-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-(3-Nitrophenyl)-2-phenylacrylamido)benzene-1-sulfonyl fluoride is a complex organic compound that features a sulfonyl fluoride group, a nitrophenyl group, and an acrylamido group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(3-Nitrophenyl)-2-phenylacrylamido)benzene-1-sulfonyl fluoride typically involves multiple steps. One common route includes the following steps:
Acrylamide Formation: The reaction of aniline derivatives with acryloyl chloride to form acrylamides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-(3-Nitrophenyl)-2-phenylacrylamido)benzene-1-sulfonyl fluoride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amine.
Oxidation Reactions: The phenyl rings can undergo oxidation under strong conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of sulfonamides or sulfonate esters.
Reduction: Formation of amino derivatives.
Oxidation: Formation of quinones or other oxidized aromatic compounds.
Applications De Recherche Scientifique
4-(3-(3-Nitrophenyl)-2-phenylacrylamido)benzene-1-sulfonyl fluoride has several scientific research applications:
Medicinal Chemistry: Potential use as a building block for drug development, particularly in designing enzyme inhibitors.
Materials Science: Use in the synthesis of advanced materials with specific electronic or optical properties.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of 4-(3-(3-Nitrophenyl)-2-phenylacrylamido)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to form covalent bonds with nucleophilic sites in proteins, potentially inhibiting enzyme activity. The nitrophenyl and acrylamido groups may also interact with various biological pathways, contributing to the compound’s overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonyl Fluoride: A simpler analog with similar reactivity but lacking the nitrophenyl and acrylamido groups.
Nitrophenylacrylamide: Contains the nitrophenyl and acrylamido groups but lacks the sulfonyl fluoride group.
Uniqueness
4-(3-(3-Nitrophenyl)-2-phenylacrylamido)benzene-1-sulfonyl fluoride is unique due to the combination of its functional groups, which confer a distinct reactivity profile and potential for diverse applications in various fields of research and industry.
Propriétés
Numéro CAS |
21970-46-7 |
|---|---|
Formule moléculaire |
C21H15FN2O5S |
Poids moléculaire |
426.4 g/mol |
Nom IUPAC |
4-[[(E)-3-(3-nitrophenyl)-2-phenylprop-2-enoyl]amino]benzenesulfonyl fluoride |
InChI |
InChI=1S/C21H15FN2O5S/c22-30(28,29)19-11-9-17(10-12-19)23-21(25)20(16-6-2-1-3-7-16)14-15-5-4-8-18(13-15)24(26)27/h1-14H,(H,23,25)/b20-14+ |
Clé InChI |
IMGZIBLFORSJJW-XSFVSMFZSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C(=C\C2=CC(=CC=C2)[N+](=O)[O-])/C(=O)NC3=CC=C(C=C3)S(=O)(=O)F |
SMILES canonique |
C1=CC=C(C=C1)C(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)S(=O)(=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-([1,1'-Biphenyl]-4-yloxy)-N-(1-cyanocyclohexyl)acetamide](/img/structure/B13351313.png)
![(3-(Pyridin-4-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B13351314.png)
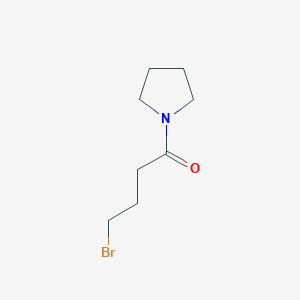
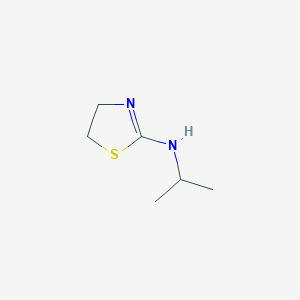
![[2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B13351326.png)

